N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-4-hydroxybenzohydrazide
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Overview
Description
N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazole ring, a chlorophenyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an α, β-unsaturated ketone with substituted phenylhydrazine.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with a chlorophenyl derivative under suitable conditions.
Formation of the benzohydrazide moiety: The final step involves the condensation of the intermediate with 4-hydroxybenzohydrazide under acidic or basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are studied for their potential therapeutic applications.
Thiadiazole derivatives: These compounds have shown antiviral, anticancer, and antimicrobial activities and are structurally similar to the pyrazole ring in the target compound.
The uniqueness of N’-{[(4E)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-4-HYDROXYBENZOHYDRAZIDE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C18H15ClN4O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(E)-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-16(10-20-21-17(25)12-5-7-15(24)8-6-12)18(26)23(22-11)14-4-2-3-13(19)9-14/h2-10,22,24H,1H3,(H,21,25)/b20-10+ |
InChI Key |
MBQWFLWZZIZZKO-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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